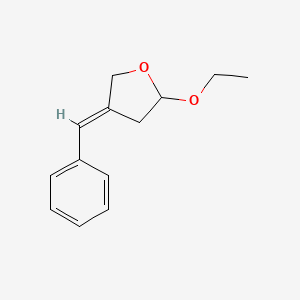

(E)-4-Benzylidene-2-ethoxytetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(4E)-4-benzylidene-2-ethoxyoxolane |

InChI |

InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8+ |

InChI Key |

PAHYMCWEODTGGL-XYOKQWHBSA-N |

Isomeric SMILES |

CCOC1C/C(=C\C2=CC=CC=C2)/CO1 |

Canonical SMILES |

CCOC1CC(=CC2=CC=CC=C2)CO1 |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies

Mechanistic Insights into Palladium(II)-Catalyzed Oxidative Cyclization

The catalytic system for aerobic oxidative cyclization is a multicomponent one, where each part plays a crucial role.

Palladium(II): The Pd(II) salt is the primary catalyst that activates the alkene for nucleophilic attack. mdpi.com It coordinates to the double bond of the homoallylic alcohol precursor, making it more electrophilic and susceptible to intramolecular attack by the hydroxyl group. mdpi.com

Copper(II): In many palladium-catalyzed aerobic oxidations, a co-catalyst is necessary to facilitate the reoxidation of Pd(0) back to the active Pd(II) state. nih.gov Copper(II) salts are frequently employed for this purpose. nih.gov The Cu(II) oxidizes the Pd(0) to Pd(II) and is itself reduced to Cu(I). The resulting Cu(I) is then reoxidized back to Cu(II) by molecular oxygen, the terminal oxidant. nih.gov This allows for the use of only a catalytic amount of the palladium salt. diva-portal.org Some modern systems use ligands that allow for direct reoxidation of Pd(0) by O₂, bypassing the need for a copper co-catalyst. acs.orgnih.gov

Catechol and Quinones: While catechol itself is a specific example, the broader class of quinones, such as p-benzoquinone (BQ), often plays a role in these catalytic systems. diva-portal.org Benzoquinone can act as the stoichiometric oxidant to regenerate the Pd(II) catalyst from Pd(0). mdpi.comdiva-portal.org In aerobic systems, components like hydroquinone (the reduced form of benzoquinone) can be involved in the redox cycle, facilitating electron transfer processes that ultimately lead to the reduction of oxygen.

The interplay of these components creates a cycle where the palladium catalyst is continuously regenerated, enabling the efficient conversion of the substrate using molecular oxygen as the ultimate, environmentally benign oxidant. nih.govcaltech.edu

The catalytic cycle for the Pd(II)-catalyzed oxidative cyclization to form a tetrahydrofuran (B95107) ring generally proceeds through several key steps.

Alkene Coordination: The cycle begins with the coordination of the alkene moiety of the unsaturated alcohol substrate to a Pd(II) complex. mdpi.com

Oxypalladation: This is followed by the key C-O bond-forming step, an intramolecular nucleophilic attack of the hydroxyl group on the coordinated alkene. This syn-amidopalladation or oxypalladation step forms a σ-alkylpalladium(II) intermediate. nih.govhku.hk

β-Hydride Elimination: The σ-alkylpalladium(II) species then undergoes β-hydride elimination to form the cyclized product, a dihydrofuran derivative, and a hydridopalladium(II) complex (H-Pd-X). ucmerced.edu In some cases, internal coordination can disfavor β-hydride elimination, allowing for further reactions. nih.gov

Reductive Elimination & Reoxidation: The H-Pd-X species reductively eliminates HX, producing Pd(0). youtube.com The Pd(0) is then reoxidized to Pd(II) by the co-catalyst system (e.g., Cu(II)/O₂ or BQ), thus closing the catalytic cycle and regenerating the active catalyst. mdpi.comyoutube.com The initial dihydrofuran product may then be isomerized or reduced to the final tetrahydrofuran derivative depending on the specific reaction conditions.

Key intermediates in this process include the initial Pd(II)-alkene π-complex, the subsequent σ-alkylpalladium(II) species formed after cyclization, and potentially π-allyl palladium complexes if subsequent rearrangements occur. ucmerced.edu

Ancillary ligands coordinated to the palladium center have a profound impact on the catalytic process, influencing reactivity, stability, and selectivity. acs.orgnih.gov The choice of ligand can significantly alter the electronic properties of the palladium catalyst. caltech.edu

Electronic Effects: Electron-poor ligands can make the palladium center more electrophilic, enhancing its ability to activate the alkene and potentially increasing the reaction rate. caltech.edu Conversely, electron-rich ligands can increase electron density on the metal, which might facilitate other steps in the cycle.

Catalyst Stability: Ligands can stabilize the palladium catalyst, preventing the formation of inactive palladium black (aggregated Pd(0)). researchgate.net

Selectivity: Ligands play a crucial role in controlling chemo-, regio-, and stereoselectivity. acs.orgnih.gov For instance, the steric and electronic properties of the ligand can influence which face of the alkene is attacked or the regioselectivity of the β-hydride elimination step. In some systems, ligands like pyridine and its derivatives have been shown to be effective in promoting aerobic oxidation reactions. nih.govcaltech.edu The use of specific N,N-type ligands has been shown to enable unique reaction pathways. ucmerced.edu

The table below summarizes the general effects of different ligand types on palladium-catalyzed aerobic oxidation.

| Ligand Type | General Effect on Pd Catalyst | Impact on Reaction | Example Ligands |

| Pyridines | Electronically tunable | Can alter reactivity; electron-poor pyridines create a more electrophilic Pd center. caltech.edu | Pyridine, Ethyl Nicotinate caltech.edu |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can enhance catalyst stability and activity in certain aza-Wacker type cyclizations. diva-portal.org | IPr, IMes |

| Quinoline-based (e.g., quinox) | N,N-type chelation | Can enable novel reactivity manifolds, such as cross-coupling of unactivated alkyl electrophiles. ucmerced.edu | 2-(4,5-dihydro-2-oxazolyl)quinoline ucmerced.edu |

| Phosphines | Electron-rich, sterically bulky | Often used in cross-coupling, but can be prone to oxidation in aerobic systems. | PPh₃, Xantphos |

Brønsted Acid-Catalyzed Transformations of 2-Ethoxytetrahydrofuran

The 2-ethoxy group in tetrahydrofuran derivatives represents an acetal (B89532) functionality, which is susceptible to activation and substitution under acidic conditions. Brønsted acids catalyze the transformation of 2-ethoxytetrahydrofuran by promoting the formation of a key oxocarbenium ion intermediate. mdpi.comresearchgate.net

A metal-free method for the functionalization of 2-ethoxytetrahydrofuran involves its direct substitution with organotrifluoroborate salts, catalyzed by a Brønsted acid. mdpi.comresearchgate.net This transformation provides an efficient route to 2-alkenyl and 2-alkynyl tetrahydrofurans. mdpi.com

The proposed mechanism proceeds as follows:

Protonation and Ethanol Elimination: The Brønsted acid (e.g., tetrafluoroboric acid, HBF₄) protonates the oxygen atom of the ethoxy group on the 2-ethoxytetrahydrofuran. mdpi.com

Oxocarbenium Ion Formation: The protonated intermediate readily eliminates a molecule of ethanol (a good leaving group) to form a highly reactive, five-membered ring oxocarbenium ion intermediate. mdpi.comresearchgate.net This cation is stabilized by resonance with the adjacent ring oxygen.

Nucleophilic Attack: The organotrifluoroborate salt (e.g., potassium trans-styryltrifluoroborate) then acts as the nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. mdpi.com This step forms the new carbon-carbon bond at the 2-position of the tetrahydrofuran ring. mdpi.comresearchgate.net

This reaction is typically rapid, often completing within minutes under mild conditions, and tolerates a variety of functional groups. mdpi.com

The choice of acid and the reaction conditions are critical for controlling the outcome of transformations involving furan (B31954) derivatives. nih.gov The reactivity of the substrate and the selectivity of the reaction are highly dependent on the strength and concentration of the Brønsted acid. nih.govnewswise.com

Catalyst Activity: Strong Brønsted acids are required to efficiently generate the oxocarbenium ion intermediate from 2-ethoxytetrahydrofuran. mdpi.com Studies have shown that acids like tetrafluoroboric acid are effective, while weaker acids may result in only trace amounts of product. researchgate.net

Control of Selectivity: In related systems involving the reduction of furans, the acid strength can determine the degree of reduction. nih.gov For example, weaker acids like trifluoroacetic acid (TFA) might allow for partial reduction to a dihydrofuran, whereas stronger acids can lead to the fully reduced tetrahydrofuran product. nih.gov Using stoichiometric amounts of acid instead of catalytic quantities can also drive the reaction towards complete reduction. nih.gov

Side Reactions: Under strongly acidic conditions, furan rings can be prone to undesired side reactions, such as polymerization or ring-opening. nih.gov The choice of solvent can be crucial in mitigating these side reactions. nih.gov

The table below illustrates the effect of different Brønsted acids on the yield of a model substitution reaction on 2-ethoxytetrahydrofuran.

| Catalyst | Yield (%) |

| HBF₄ | 79 |

| p-TsOH | 70 |

| TFA | 45 |

| Acetic Acid | Trace |

Data adapted from optimization studies on related Brønsted acid-catalyzed substitutions. researchgate.net

Stereochemical Pathways in Tetrahydrofuran Formation.

The synthesis of 2,4-disubstituted tetrahydrofurans can proceed through various stereochemical pathways, largely dependent on the chosen synthetic strategy and the nature of the starting materials and reagents. Common strategies involve intramolecular cyclization reactions, where the stereocenters are often set in a predictable manner based on the geometry of an acyclic precursor.

For a molecule like (E)-4-Benzylidene-2-ethoxytetrahydrofuran, key stereochemical considerations revolve around the relative orientation of the substituents at the C2 and C4 positions of the tetrahydrofuran ring. The trans and cis diastereomers are possible, and their selective formation is a primary goal of synthetic design. The geometry of the exocyclic double bond (E/Z) is another critical stereochemical aspect that needs to be controlled.

Methodologies such as palladium-catalyzed oxidative cyclization of alkenols have been investigated for the synthesis of substituted tetrahydrofurans. nih.gov In these reactions, the diastereoselectivity can be influenced by the conformational preferences of the transition state during the ring-closing step. nih.gov For trisubstituted olefins, achieving high diastereoselectivity can be challenging due to the similar energies of competing five-membered transition-state conformations. nih.gov

Elucidation of Diastereoselective and Enantioselective Reaction Mechanisms.

The diastereoselective synthesis of 2,4-disubstituted tetrahydrofurans often relies on substrate control, where the existing stereochemistry in the starting material dictates the stereochemical outcome of the cyclization. For instance, the cyclization of a chiral acyclic precursor can lead to the formation of a specific diastereomer of the tetrahydrofuran ring.

In the context of forming a compound like this compound, a plausible diastereoselective approach would involve an intramolecular cyclization of a hydroxyalkene. The stereochemistry at the hydroxyl-bearing carbon and the geometry of the double bond in the acyclic precursor would be crucial in determining the final stereochemistry of the product.

Enantioselective syntheses of tetrahydrofuran derivatives have also been developed, often employing chiral catalysts or auxiliaries. chemistryviews.org For example, a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been shown to produce 2,5-polysubstituted tetrahydrofurans with high enantioselectivities. chemistryviews.org While this example pertains to a different substitution pattern, the underlying principles of using chiral catalysts to control the formation of stereocenters are broadly applicable.

A hypothetical enantioselective synthesis of this compound could involve a catalytic asymmetric cyclization of an appropriate achiral precursor. The chiral catalyst would differentiate between the two enantiotopic transition states, leading to the preferential formation of one enantiomer.

To illustrate the outcomes of such stereoselective reactions, the following table presents hypothetical data for the diastereoselective synthesis of a 2,4-disubstituted tetrahydrofuran, based on typical results reported in the literature for analogous systems.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | 80 | 75 | 1:3 |

| 2 | TiCl₄ | CH₂Cl₂ | -78 | 82 | >20:1 |

| 3 | NBS | THF | 0 | 90 | 1:15 |

| 4 | AgOTf | DCE | 25 | 65 | 10:1 |

Transition State Analysis in Ring-Closing Reactions.

The stereochemical outcome of ring-closing reactions is often rationalized by analyzing the energies of the possible transition states. For the formation of a five-membered ring like tetrahydrofuran, chair-like and boat-like transition state models are often invoked.

In a hypothetical intramolecular cyclization to form this compound, the precursor would likely be a δ-hydroxy-γ-benzylidene-alkene derivative. The cyclization could proceed via an oxonium ion intermediate, with the subsequent attack of the hydroxyl group onto the activated double bond. The stereochemistry of the final product would be determined by the preferred conformation of the molecule in the transition state of the ring-closing step.

Computational studies on similar systems have shown that the preference for a particular diastereomer can be attributed to the minimization of steric interactions in the transition state. nih.gov For example, substituents will preferentially occupy pseudo-equatorial positions in a chair-like transition state to avoid unfavorable 1,3-diaxial interactions.

The following table presents hypothetical relative free energies of activation for the formation of cis and trans diastereomers of a 2,4-disubstituted tetrahydrofuran via a chair-like transition state, as might be determined by computational analysis.

| Transition State | Substituent Orientation (C2, C4) | Calculated ΔG‡ (kcal/mol) | Predicted Major Diastereomer |

|---|---|---|---|

| TS-1 (trans) | Pseudo-equatorial, Pseudo-equatorial | 15.2 | trans |

| TS-2 (cis) | Pseudo-equatorial, Pseudo-axial | 17.5 | |

| TS-3 (cis) | Pseudo-axial, Pseudo-equatorial | 18.1 | |

| TS-4 (trans) | Pseudo-axial, Pseudo-axial | 20.3 |

This analysis suggests that the transition state leading to the trans product with both substituents in pseudo-equatorial positions is the most stable, and therefore, the trans diastereomer would be the expected major product. Such analyses are crucial for predicting and rationalizing the stereochemical outcomes of complex organic reactions.

Stereochemistry and Conformational Analysis

Configurational Assignment of the (E)-Double Bond Isomer in 4-Benzylidene-2-ethoxytetrahydrofuran

The designation of the exocyclic double bond in 4-benzylidene-2-ethoxytetrahydrofuran as the (E)-isomer is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com This system assigns priorities to the substituents on each carbon of the double bond. The configuration is assigned as 'E' (from the German entgegen, meaning opposite) if the higher-priority groups on each carbon are on opposite sides of the double bond. Conversely, it is 'Z' (from zusammen, meaning together) if they are on the same side. edubull.com

For the 4-benzylidene group, the two carbons of the double bond are the exocyclic benzylic carbon and the C4 carbon of the tetrahydrofuran (B95107) ring.

At the Benzylic Carbon: The two substituents are a phenyl group and a hydrogen atom. According to CIP rules, priority is based on atomic number. The carbon of the phenyl group has a higher atomic number than hydrogen, making the phenyl group the higher-priority substituent.

At the C4 Carbon of the Tetrahydrofuran Ring: The two substituents are the C3 and C5 carbons of the ring. To assign priority, one must trace the path around the ring from C4. The path towards C5 leads to a CH2 group, while the path towards C3 leads to a CH group that is adjacent to the stereocenter at C2, which is substituted with an oxygen atom. This proximity to a more complex and higher-atomic-number environment gives the C3-pathway higher priority over the C5-pathway.

With the priorities assigned, the (E)-configuration is established because the high-priority phenyl group on the benzylic carbon and the high-priority C3-pathway on the C4 ring carbon are located on opposite sides of the double bond.

| Double Bond Carbon | Substituents | Priority | Reasoning |

|---|---|---|---|

| Benzylic Carbon | Phenyl Group (-C6H5) | High (1) | Carbon has a higher atomic number than Hydrogen. |

| Hydrogen (-H) | Low (2) | Hydrogen has the lowest atomic number. | |

| Ring Carbon (C4) | Path via C3 (-CH-C2(OEt)-O-) | High (1) | The C3 pathway leads to a more substituted carbon (C2) with an attached oxygen atom. |

| Path via C5 (-CH2-O-) | Low (2) | The C5 pathway leads to a methylene (B1212753) carbon. |

Chirality in Tetrahydrofuran Derivatives

The tetrahydrofuran ring is a common structural motif in a vast array of natural products and biologically active molecules. nih.gov The introduction of substituents onto the tetrahydrofuran core often generates one or more stereocenters, leading to chirality. In this compound, the carbon atom at the 2-position (C2) is a stereocenter. It is bonded to four different groups: the ring oxygen, the C3 carbon of the ring, a hydrogen atom, and an ethoxy group (-OCH2CH3). Consequently, the molecule is chiral and can exist as a pair of enantiomers, (2R) and (2S). The development of synthetic methods that can selectively produce one enantiomer over the other is a significant area of research. nih.govresearchgate.net

The controlled synthesis of a specific enantiomer of a chiral tetrahydrofuran derivative is crucial for applications in medicinal chemistry and materials science. researchgate.net Asymmetric synthesis strategies are employed to achieve high enantioselectivity. These methods can be broadly categorized into several approaches applicable to the synthesis of chiral this compound and its analogues. nsf.govresearchgate.netnih.gov

Catalytic Asymmetric Cycloaddition: This powerful strategy involves the use of a chiral catalyst to mediate the formation of the tetrahydrofuran ring. nih.gov For instance, a [3+2] cycloaddition between an alkene and an oxirane, catalyzed by a chiral metal complex, can produce highly substituted tetrahydrofurans with excellent enantioselectivity. nih.gov

Substrate-Controlled Synthesis: This approach utilizes a starting material that is already chiral (from the "chiral pool"). The stereochemistry of the starting material directs the stereochemical outcome of the subsequent ring-forming reactions. Sugars are common chiral pool starting materials for the synthesis of complex tetrahydrofuran-containing molecules. mdpi.com

Organocatalysis: Chiral organic molecules can be used to catalyze the asymmetric synthesis of tetrahydrofurans. For example, tandem iminium-enamine catalysis has been used for the double Michael addition between γ-hydroxy-α,β-unsaturated carbonyls and enals to yield 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net

Enzymatic Resolution: A chemoenzymatic approach can be used to resolve a racemic mixture. For example, the kinetic resolution of a racemic alcohol precursor using a lipase can selectively acylate one enantiomer, allowing for the separation of the two. mdpi.com

| Strategy | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst (metal-based or organocatalyst) is used to induce enantioselectivity in the ring-forming step. nih.gov | High atom economy; catalyst can be recycled. Wide substrate scope. researchgate.net |

| Chiral Pool Synthesis | The synthesis starts with an enantiomerically pure natural product (e.g., a sugar or amino acid) that already contains some of the required stereocenters. mdpi.com | Predictable stereochemical outcome. Access to complex structures. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed afterward. | Reliable stereochemical control. Requires additional synthetic steps for attachment and removal. |

| Kinetic Resolution | A racemic mixture is reacted with a chiral catalyst or enzyme that preferentially transforms one enantiomer, allowing the separation of the unreacted enantiomer from the product. mdpi.com | Maximum theoretical yield is 50%. Can achieve very high enantiomeric excess. |

When a molecule contains multiple stereocenters, their relative configuration must be controlled. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. nih.gov In the formation of substituted tetrahydrofuran rings, diastereoselectivity is often achieved during the cyclization step. acs.org The stereochemical outcome is influenced by the geometry of the transition state.

For example, in palladium-catalyzed oxidative cyclization of alkenols, the formation of 2,4-disubstituted tetrahydrofurans can proceed through transition states where substituents adopt pseudoequatorial orientations to minimize steric strain. nih.govacs.org Similarly, acid-catalyzed ring contraction of dioxepin derivatives to form 2,5-cis-2,3,5-trisubstituted tetrahydrofurans is believed to proceed via a chair-like transition state. rsc.org The choice of reagents, catalysts, and reaction conditions can significantly influence which transition state is favored, thereby controlling the diastereomeric ratio of the product. acs.orgnsf.gov

Once a chiral compound is synthesized, it is essential to determine its enantiomeric purity, expressed as enantiomeric excess (% ee). Several analytical techniques are available for this purpose. tcichemicals.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The enantiomers are separated on a column containing a chiral stationary phase. The different interactions between each enantiomer and the chiral stationary phase lead to different retention times, allowing for their quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and uses a capillary column with a chiral stationary phase.

NMR Spectroscopy with Chiral Auxiliaries: A racemic mixture can be reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different NMR spectra, and the integration of their distinct signals allows for the determination of the enantiomeric ratio. Chiral solvating agents can also be used to induce temporary diastereomeric interactions that can be observed by NMR.

If an asymmetric synthesis does not produce an enantiomerically pure compound, a chiral resolution step may be necessary. mdpi.com This involves separating the enantiomers of a racemic mixture. Kinetic resolution, as mentioned earlier, is a powerful strategy where a chiral catalyst or enzyme reacts at a different rate with each enantiomer, allowing for their separation. researchgate.netmdpi.com

Conformational Preferences and Anomeric Effects in 2-Alkoxytetrahydrofurans

The five-membered tetrahydrofuran ring is not planar. It adopts puckered conformations to alleviate torsional strain and angle strain. nih.gov The two most common conformations are the envelope (with C(_s) symmetry) and the twist (with C(_2) symmetry). smu.edu The presence of substituents on the ring influences the equilibrium between these conformations.

In 2-alkoxytetrahydrofurans, such as the 2-ethoxy derivative, a significant stereoelectronic interaction known as the anomeric effect plays a crucial role in determining the conformational preference of the alkoxy group. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy an axial or pseudo-axial position rather than the sterically less hindered equatorial or pseudo-equatorial position.

This preference is explained by a stabilizing orbital interaction between a non-bonding electron pair (n) of the ring oxygen and the antibonding sigma orbital (σ) of the exocyclic C-O bond (n → σ). This interaction is maximized when the orbitals are anti-periplanar, a geometry that is achieved when the ethoxy group is in a pseudo-axial orientation.

A detailed analysis of the three-dimensional structure of this compound involves considering both the puckering of the ring and the orientation of its substituents. hutchisonlab.org The puckering of a five-membered ring can be quantitatively described by Cremer-Pople parameters. researchgate.net The ring continuously flexes between various envelope and twist conformations, with the energy barrier between them being relatively low.

Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.

Twist (T) Conformation: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

Spectroscopic and Computational Investigations of Conformational Isomers

The conformational landscape of substituted tetrahydrofurans, including molecules such as this compound, is primarily investigated through a synergistic approach that combines Nuclear Magnetic Resonance (NMR) spectroscopy with computational chemistry. Due to the inherent flexibility of the five-membered tetrahydrofuran ring, which exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations, a singular experimental or theoretical method is often insufficient for a complete conformational assignment.

Spectroscopic analysis, particularly high-resolution NMR, provides time-averaged data that reflects the relative populations of different conformers in solution. Key NMR parameters, such as vicinal proton-proton coupling constants (³JHH), are invaluable for deducing the dihedral angles between adjacent protons, which in turn define the ring's pucker and the orientation of its substituents. The relationship between dihedral angles and coupling constants is famously described by the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering crucial insights into the relative stereochemistry and preferred conformations.

Computational chemistry complements these experimental findings by providing a theoretical framework to explore the potential energy surface of the molecule. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to identify and rank the energetic stability of various possible conformers. semanticscholar.org By calculating the theoretical NMR parameters for each low-energy conformer, a comparison with experimental data can be made, allowing for a more definitive assignment of the predominant conformational isomers in solution.

While specific experimental and computational studies on this compound are not available in the current literature, the conformational analysis would be expected to proceed by identifying the most stable puckering modes of the tetrahydrofuran ring and the rotational preferences of the ethoxy and benzylidene substituents. The planarity of the exocyclic double bond at the C4 position is expected to influence the puckering of the tetrahydrofuran ring.

For a comprehensive analysis, a series of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, would be conducted to assign all proton and carbon signals and to determine coupling constants and spatial correlations. Concurrently, computational modeling would be performed to generate the potential energy surface of the molecule, identifying the global and local energy minima corresponding to the most stable conformers.

The following tables present hypothetical data to illustrate the expected outcomes of such a combined spectroscopic and computational investigation for the two most likely stable conformers of this compound.

Table 1: Illustrative Calculated Relative Energies of Conformational Isomers of this compound

This table showcases a hypothetical energy profile for two plausible low-energy conformers, calculated using a DFT method (e.g., B3LYP/6-31G(d)). The relative energies indicate the predicted stability of each conformer.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Predicted Population (%) |

| I | ³E (envelope) | 0.00 | 75 |

| II | ⁴T₅ (twist) | 0.65 | 25 |

| Note: This data is illustrative and based on typical energy differences for substituted tetrahydrofurans. |

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Coupling Constants (Hz)

This table provides a hypothetical comparison between experimentally measured vicinal coupling constants and the calculated values for the two proposed stable conformers. The calculated values would be population-weighted averages based on the predicted populations from Table 1.

| Coupling Constant | Experimental Value (Hz) | Calculated Value (Conformer I) | Calculated Value (Conformer II) | Population-Weighted Calculated Value (Hz) |

| ³J(H2, H3) | 6.8 | 7.5 | 4.2 | 6.68 |

| ³J(H3, H5a) | 8.2 | 8.9 | 5.1 | 7.95 |

| ³J(H3, H5b) | 3.5 | 3.1 | 4.8 | 3.53 |

| Note: This data is illustrative. The agreement between experimental and population-weighted calculated values would be a key indicator of the accuracy of the conformational model. |

Table 3: Illustrative Key NOE Correlations for Conformer I

This table lists hypothetical Nuclear Overhauser Effect (NOE) correlations that would be expected for the major predicted conformer. These correlations indicate spatial proximity between specific protons, providing crucial evidence for the proposed three-dimensional structure.

| Observed NOE Correlation | Expected Distance (Å) in Conformer I | Interpretation |

| H2 ↔ H-ethoxy | 2.8 | Confirms the orientation of the ethoxy group relative to the tetrahydrofuran ring. |

| H3 ↔ Benzylidene-H | 3.1 | Indicates the spatial relationship between the benzylidene group and the adjacent ring proton. |

| H5a ↔ H2 | 2.5 | Suggests a cis relationship between these protons on the tetrahydrofuran ring. |

| Note: This data is illustrative and represents expected through-space interactions for a specific conformation. |

By integrating the experimental NMR data with the theoretical results from computational chemistry, a detailed and reliable model of the conformational preferences of this compound can be constructed. This dual approach allows for a deeper understanding of the structure-property relationships of such substituted tetrahydrofuran systems.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For (E)-4-Benzylidene-2-ethoxytetrahydrofuran, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and relative stereochemistry.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, specific signals corresponding to the ethoxy group, the tetrahydrofuran (B95107) (THF) ring, and the benzylidene moiety are expected. The ethoxy group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The protons on the THF ring would appear as complex multiplets, while the aromatic protons of the benzylidene group would resonate in the downfield region (typically 7-8 ppm). A key signal for confirming the (E)-isomer is the vinylic proton (=CH-Ph), whose chemical shift and coupling constants provide insight into the geometry of the double bond.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the ethoxy carbons, the four carbons of the THF ring, the vinylic carbon, and the carbons of the phenyl group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.2 | Triplet |

| Ethoxy CH₂ | ~3.5-3.7 | Quartet |

| THF Ring Protons (C3-H₂, C5-H₂) | ~2.5-4.5 | Multiplets |

| THF Ring Proton (C2-H) | ~5.2-5.4 | Multiplet |

| Vinylic Proton (=CH) | ~6.5 | Singlet/Triplet |

| Aromatic Protons (Ph) | ~7.2-7.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Ethoxy CH₂ | ~65 |

| THF Ring Carbons | ~30-80 |

| Acetal (B89532) Carbon (C2) | ~105 |

| Vinylic Carbon (=CH) | ~120-130 |

| Benzylidene Quaternary Carbon (C4) | ~135-140 |

| Aromatic Carbons (Ph) | ~125-140 |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton connectivity within the ethoxy group and throughout the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. osi.lv This allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the vinylic proton to carbons in the phenyl ring and the C3 and C5 carbons of the THF ring, confirming the placement of the benzylidene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and relative stereochemistry. For this compound, a key NOESY correlation would be expected between the vinylic proton and the protons on the C5 position of the THF ring, which would help to confirm the (E)-configuration of the exocyclic double bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₁₆O₂ for the target compound).

The fragmentation pattern observed in the mass spectrum provides structural information. Electron ionization (EI) would likely induce fragmentation of the parent molecule. Expected fragmentation pathways could include the loss of the ethoxy group (-•OCH₂CH₃), cleavage of the tetrahydrofuran ring, and fragmentation of the benzylidene moiety. The mass spectrum of the parent compound, 2-ethoxytetrahydrofuran, shows characteristic fragments that would also be expected in the spectrum of the target molecule. nist.gov

Table 3: Expected Key Ions in the Mass Spectrum of this compound This table is illustrative and based on the structure and known fragmentation of related compounds.

| m/z Value | Possible Ion Fragment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 159 | [M - •OCH₂CH₃]⁺ |

| 117 | [C₉H₉]⁺ (Benzylidene fragment) |

| 101 | [C₅H₉O₂]⁺ (2-Ethoxytetrahydrofuran fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 73 | [C₄H₉O]⁺ (Ethoxy fragment related) |

Optical Rotation and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Since this compound possesses a chiral center at the C2 position of the tetrahydrofuran ring, it is an optically active molecule. wikipedia.org Chiroptical techniques are essential for determining its absolute configuration (i.e., whether it is the R or S enantiomer).

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. wikipedia.org The measurement provides a specific rotation value, [α], which is characteristic of the compound under specific conditions (temperature, wavelength, solvent, and concentration). While the magnitude of rotation confirms optical activity, the sign (+ for dextrorotatory, - for levorotatory) alone is generally not sufficient to assign the absolute configuration without comparison to a known standard or theoretical calculations. researchgate.netresearchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. units.it The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. The benzylidene group acts as a strong chromophore in the target molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. rsc.org

Synthetic Applications and Chemical Transformations

Derivatization of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran core of the molecule offers multiple sites for synthetic modification, allowing for the introduction of diverse functionalities and the creation of a library of novel compounds.

The 2-ethoxy group, being part of a cyclic acetal (B89532), is susceptible to a range of nucleophilic substitution reactions, often proceeding through an oxocarbenium ion intermediate under acidic conditions.

Acid-Catalyzed Hydrolysis and Alcoholysis: Treatment of 2-alkoxytetrahydrofurans with aqueous acid leads to the cleavage of the ethoxy group, yielding the corresponding lactol (a cyclic hemiacetal). psu.eduresearchgate.net This transformation is a fundamental reaction for unmasking a latent hydroxyl group. Furthermore, in the presence of other alcohols and an acid catalyst, transetherification can occur, allowing for the exchange of the ethoxy group with other alkoxy or aryloxy moieties. This provides a straightforward method for diversifying the substituent at the 2-position. loewenlabs.com

Reductive Cleavage: The C-O bond of the 2-ethoxy group can be cleaved under reductive conditions. Reagents such as silanes in the presence of a Lewis acid can effect the reduction of the cyclic acetal to the corresponding ether, although ring-opening can sometimes be a competing pathway depending on the substrate and reaction conditions.

A summary of representative modifications at the 2-ethoxy position is presented in the table below.

| Reagent(s) | Product Type | Reaction Description |

| H₃O⁺ | Lactol | Acid-catalyzed hydrolysis |

| R'OH, H⁺ | 2-Alkoxy/Aryloxytetrahydrofuran | Acid-catalyzed alcoholysis/transetherification |

| Et₃SiH, Lewis Acid | Tetrahydrofuran Ether | Reductive cleavage of the C-O bond |

This table presents plausible reactions based on the general reactivity of 2-alkoxytetrahydrofurans.

The exocyclic carbon-carbon double bond of the benzylidene group is a key site for various addition and cleavage reactions, enabling significant structural modifications.

Ozonolysis: Ozonolysis provides a powerful method for the cleavage of the benzylidene double bond. yale.eduwikipedia.orgunacademy.comnumberanalytics.comlibretexts.org Treatment with ozone followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield benzaldehyde (B42025) and a 4-oxo-2-ethoxytetrahydrofuran derivative. This reaction is instrumental in converting the benzylidene functionality into a ketone, which can then serve as a handle for further synthetic elaborations.

Hydrogenation: The double bond of the benzylidene group can be selectively reduced through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would likely lead to the formation of 4-benzyl-2-ethoxytetrahydrofuran. This transformation is useful for converting the planar, rigid benzylidene unit into a more flexible benzyl (B1604629) group.

Oxidation Reactions: The double bond can also undergo oxidation to introduce new functional groups. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would yield a diol. Epoxidation, for instance with a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), would form an epoxide ring. mdpi.comyoutube.com These reactions provide access to highly functionalized tetrahydrofuran derivatives.

The following table summarizes key reactions of the benzylidene moiety.

| Reagent(s) | Product Type | Reaction Description |

| 1. O₃; 2. Me₂S or Zn/H₂O | Ketone and Aldehyde | Oxidative cleavage of the double bond |

| H₂, Pd/C or PtO₂ | Benzyl-substituted THF | Reduction of the double bond |

| OsO₄, NMO or cold, dilute KMnO₄ | Diol | syn-Dihydroxylation of the double bond |

| m-CPBA | Epoxide | Epoxidation of the double bond |

This table outlines expected reactions based on the general reactivity of exocyclic double bonds and benzylidene groups.

Use as Intermediates in Complex Molecule Synthesis

The ability to selectively functionalize both the tetrahydrofuran ring and the benzylidene moiety makes (E)-4-Benzylidene-2-ethoxytetrahydrofuran a valuable intermediate in the synthesis of more complex molecular architectures.

The 4-benzyltetrahydrofuran skeleton is a core structural motif in a class of natural products known as lignans (B1203133), many of which exhibit significant biological activities. nih.govrsc.orgsoton.ac.ukresearchgate.netnuph.edu.uaresearchgate.netmdpi.comthieme-connect.comnih.govnih.govrsc.org this compound can be envisioned as a precursor to these molecules. For instance, hydrogenation of the benzylidene group followed by further synthetic manipulations could lead to the synthesis of lignans such as burseran. The stereochemistry of the substituents on the tetrahydrofuran ring is crucial for the biological activity of these natural products, and the synthetic route would need to employ stereocontrolled transformations. The synthesis of podophyllotoxin (B1678966) and its analogues, which are potent anticancer agents, often involves intermediates with similar structural features. researchgate.netnuph.edu.uaresearchgate.netmdpi.comnih.gov

The furan (B31954) and benzylidene moieties present in the molecule offer potential for its use as a monomer in the synthesis of novel polymers. rsc.orgspiedigitallibrary.orgacs.orgcore.ac.uknumberanalytics.comnih.govresearchgate.netrsc.orgacs.orgbohrium.comd-nb.infonih.govresearchgate.netgoogle.comgoogle.com Furan-based polymers are known for their interesting electronic and optical properties, making them candidates for applications in organic electronics. rsc.orgspiedigitallibrary.orgacs.orgcore.ac.uknumberanalytics.com The benzylidene group can also participate in polymerization reactions. For example, ring-opening metathesis polymerization (ROMP) of strained cyclic olefins is a powerful tool for polymer synthesis, and while the tetrahydrofuran ring itself is not typically susceptible to ROMP, the exocyclic double bond could potentially be involved in certain polymerization pathways. Furthermore, the ability to functionalize the molecule at different positions could allow for the synthesis of cross-linked or functionalized polymers with tailored properties, such as biodegradability. rsc.orgresearchgate.netgoogle.com

Emerging Research Directions in Benzylidenetetrahydrofuran Chemistry

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in the development of synthetic methodologies to minimize environmental impact. For benzylidenetetrahydrofuran derivatives, research is steering towards the adoption of more sustainable practices, including the use of environmentally benign solvents, catalysts, and energy sources.

One promising approach involves the use of ionic liquids as a reaction medium combined with microwave-assisted synthesis. This strategy has been successfully employed for the synthesis of analogous (E)-4-arylidene-5-oxotetrahydrofuran derivatives. The use of an ionic liquid as the reaction medium and microwave irradiation as the heating method can lead to a more efficient and environmentally friendly process. This method often results in shorter reaction times, higher yields, and easier product purification compared to conventional heating methods.

Biocatalysis represents another key avenue in the green synthesis of furan-containing compounds. While direct biocatalytic routes to (E)-4-Benzylidene-2-ethoxytetrahydrofuran are yet to be extensively reported, the broader success of enzymes in synthesizing furan (B31954) derivatives highlights the potential of this approach. Biocatalytic methods offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. The application of enzymes for the synthesis of complex tetrahydrofuran (B95107) cores is an active area of research, and future developments may provide a direct and sustainable route to the target molecule.

The replacement of traditional volatile organic solvents with greener alternatives is a fundamental aspect of green chemistry. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using bio-based solvents, which can reduce the environmental footprint of the synthetic process. The selection of an appropriate green solvent system is crucial for optimizing reaction efficiency while adhering to sustainability principles.

| Green Chemistry Technique | Potential Advantages for Benzylidenetetrahydrofuran Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, and enhanced reaction control. |

| Ionic Liquids | Low volatility, thermal stability, and potential for catalyst recycling. Can serve as both solvent and catalyst. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity. Mild reaction conditions (temperature, pressure, pH). Use of renewable resources. |

| Green Solvents | Reduced toxicity and environmental impact. Potential for biodegradability and sourcing from renewable feedstocks. |

Novel Catalytic Systems for Tetrahydrofuran Annulation

The construction of the tetrahydrofuran ring, known as annulation, is a critical step in the synthesis of benzylidenetetrahydrofuran derivatives. The development of novel catalytic systems that can efficiently and selectively form the desired 2,4-disubstituted pattern is a major focus of current research.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted tetrahydrofurans. These methods often involve the cyclization of unsaturated alcohols. For instance, the asymmetric coupling of cinnamyl alcohols and vinyl ethers can be induced by a combination of palladium and copper catalysts to produce 2-alkoxy-4-benzylidenetetrahydrofurans. The choice of ligands and reaction conditions is crucial for achieving high yields and stereoselectivity. The development of more efficient and robust palladium catalysts, potentially with lower catalyst loadings and milder reaction conditions, remains an active area of investigation.

Gold-catalyzed cyclization reactions have also shown great promise in the synthesis of oxygen heterocycles. Gold catalysts can activate carbon-carbon multiple bonds towards nucleophilic attack, facilitating the formation of the tetrahydrofuran ring. While specific applications to this compound are not yet widespread, the versatility of gold catalysis in related transformations suggests its potential for future synthetic strategies.

Beyond palladium and gold, other transition metals are being explored for their catalytic activity in tetrahydrofuran synthesis. The aim is to discover new catalytic systems that offer unique reactivity, improved selectivity, or are more cost-effective and sustainable. The ideal catalyst would enable a one-pot synthesis from readily available starting materials, minimizing purification steps and waste generation.

| Catalyst System | Mechanistic Approach | Potential for this compound Synthesis |

| Palladium(II)/Copper(II) | Asymmetric coupling of cinnamyl alcohols and vinyl ethers. | Direct route to 2-alkoxy-4-benzylidenetetrahydrofuran core structure. |

| Gold(I) or Gold(III) | Activation of alkynes or allenes for intramolecular hydroalkoxylation. | Potential for cyclization of appropriately functionalized precursors. |

| Rhodium(I) | Hydroformylation of dihydrofurans. | Could be part of a multi-step synthesis to introduce substituents. |

Development of New Synthetic Methodologies

The quest for more efficient and versatile synthetic routes to complex molecules like this compound is a continuous endeavor. Researchers are focused on developing new methodologies that offer improved yields, stereocontrol, and substrate scope.

A notable synthetic strategy for analogous compounds involves a Tf₂O-catalyzed hydroxylation/cyclization of cyclopropanemethanols with DMSO. This method provides a pathway to 3-benzylidenetetrahydrofurans and highlights the potential for cascade reactions in building the core structure. Adapting such methodologies to achieve the desired 2,4-substitution pattern is a key challenge.

Stereoselective synthesis is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. A catalytic, two-step protocol has been described for the synthesis of anti-2,4-disubstituted tetrahydrofurans. This involves a palladium-catalyzed Hayashi-Heck arylation to form a dihydrofuran intermediate, followed by a rhodium-catalyzed hydroformylation. Such multi-step, tandem reactions are becoming increasingly popular as they allow for the rapid construction of molecular complexity from simple precursors.

The intramolecular cyclization of hydroxy enol ethers is another promising avenue. This approach can be facilitated by various catalysts and reagents, and the stereochemical outcome can often be controlled by the choice of starting materials and reaction conditions. The development of new methods for the stereocontrolled synthesis of the necessary hydroxy enol ether precursors is therefore crucial.

| Synthetic Methodology | Key Transformation | Applicability to Target Compound |

| Tf₂O-catalyzed hydroxylation/cyclization | Cascade reaction of cyclopropanemethanols. | Potential for modification to achieve 2,4-substitution. |

| Pd-catalyzed Hayashi-Heck arylation/Rh-catalyzed hydroformylation | Two-step protocol for stereoselective synthesis of 2,4-disubstituted tetrahydrofurans. | A plausible route to the desired stereoisomer of the target compound. |

| Intramolecular cyclization of hydroxy enol ethers | Formation of the tetrahydrofuran ring from an acyclic precursor. | A direct method for constructing the 2-alkoxy-substituted ring. |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound and its derivatives, research in this area is still in its early stages but holds significant potential.

The exocyclic double bond in the benzylidene moiety is a key functional group that can influence the molecule's reactivity. The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can affect the electron density of this double bond, thereby influencing its susceptibility to electrophilic or nucleophilic attack. For instance, electron-withdrawing groups on the aromatic ring would make the double bond more electrophilic, while electron-donating groups would have the opposite effect.

The ethoxy group at the 2-position is another important structural feature. Its presence can influence the stability of adjacent carbocations or radical intermediates, which in turn affects the regioselectivity of reactions involving the tetrahydrofuran ring. Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of these molecules, guiding the design of new derivatives with specific chemical properties.

| Structural Feature | Potential Influence on Reactivity |

| Substituents on the benzylidene phenyl ring | Modulate the electronic properties of the exocyclic double bond, affecting its reactivity in addition and oxidation reactions. |

| Ethoxy group at the 2-position | Can influence the stability of intermediates and the regioselectivity of reactions involving the tetrahydrofuran ring. May also impact the molecule's solubility and pharmacokinetic properties. |

| Stereochemistry at C2 and C4 | Affects the overall shape of the molecule, which can influence its interaction with biological targets or its behavior in asymmetric reactions. |

| Modifications to the tetrahydrofuran ring | Introduction of other substituents can alter the ring conformation and overall reactivity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-Benzylidene-2-ethoxytetrahydrofuran, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves a multi-step process, including condensation reactions to form the tetrahydrofuran core and subsequent functionalization. For example:

- Core Formation : Use a ketone or aldehyde in a condensation reaction with an appropriate diamine or diol under acidic or basic conditions.

- Functionalization : Introduce the benzylidene group via a Wittig or Horner-Wadsworth-Emmons reaction, ensuring stereochemical control for the (E)-configuration .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., palladium for hydrogenation steps) to enhance yield and purity. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and stereochemical configuration of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λmax ~255 nm) for purity assessment .

- Spectroscopy : Confirm the (E)-configuration via NOESY NMR to detect spatial proximity of substituents. Compare experimental IR stretches (e.g., C-O-C at ~1100 cm⁻¹) with computational predictions .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) for unambiguous structural determination .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole mass spectrometer in MRM mode for high sensitivity. Optimize ionization parameters (e.g., ESI+ for protonated ions).

- GC-FID : Derivatize the compound with BSTFA to enhance volatility and detect using flame ionization .

- Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma) to assess accuracy (85–115%) and precision (RSD <10%) .

Advanced Research Questions

Q. How can contradictory data on the compound’s catalytic activity in asymmetric synthesis be resolved?

- Methodological Answer :

- Experimental Replication : Standardize substrate ratios (e.g., 1:1.2 for ketone:aldehyde) and reaction scales (e.g., 5 mmol) across studies.

- Data Triangulation : Cross-validate enantiomeric excess (ee) using chiral HPLC, polarimetry, and computational docking studies (e.g., AutoDock Vina).

- Contextual Factors : Account for solvent effects (e.g., THF vs. DCM) and catalyst loading (e.g., 5 mol% vs. 10 mol%) that may explain discrepancies .

Q. What mechanistic insights explain the time-dependent degradation of this compound under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Perform pH-dependent stability assays (pH 1–9) with sampling at 0, 24, 48, and 72 hours. Use Arrhenius plots to model degradation rates.

- Degradation Pathways : Identify byproducts via high-resolution LC-QTOF-MS. For example, oxidation at the benzylidene group may yield a diketone intermediate .

- Computational Modeling : Apply DFT calculations (Gaussian 16) to predict hydrolysis pathways and transition states .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing cytotoxicity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with substituents at the benzylidene (e.g., electron-withdrawing groups) or ethoxy positions. Test in vitro against target enzymes (e.g., IC50 assays).

- Toxicity Screening : Use MTT assays on HEK293 cells to assess cytotoxicity. Prioritize analogs with selectivity indices >10.

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GROMACS) to guide rational design .

Data Contradiction & Research Design

Q. How should researchers address conflicting reports on the compound’s role in modulating neurotransmitter receptors?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Variability : Control for cell line differences (e.g., HEK293 vs. SH-SY5Y) and buffer compositions (e.g., Mg²⁺ concentration in binding assays).

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. What experimental designs can isolate the compound’s effects from matrix interference in pharmacokinetic studies?

- Methodological Answer :

- Matrix Matching : Prepare calibration standards in blank plasma to account for ion suppression/enhancement in LC-MS.

- Stable Isotope Labeling : Use deuterated analogs as internal standards for precise quantification.

- Cross-Validation : Compare results across LC-MS, GC-MS, and ELISA to rule out platform-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.